1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine
Overview
Description
1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine is an organic compound that belongs to the class of aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and 2-nitrobenzylamine.
Condensation Reaction: The aldehyde group of 3,5-dimethoxybenzaldehyde reacts with the amine group of 2-nitrobenzylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding nitro and methoxy derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Nitro and methoxy derivatives
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine
- 1-(3,5-dimethoxyphenyl)-N-(4-nitrobenzyl)methanamine
- 1-(3,5-dimethoxyphenyl)-N-(2-nitrophenyl)methanamine
Uniqueness
1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings can lead to unique electronic properties and reactivity patterns.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(2-nitrophenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-14-7-12(8-15(9-14)22-2)10-17-11-13-5-3-4-6-16(13)18(19)20/h3-9,17H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLWNSSIJPRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CC=C2[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197812 | |
Record name | 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-23-9 | |
Record name | 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355382-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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